molecular formula C15H18ClF2N5O6 B13446153 (2R)'-5-Fluorotetrahydropyran Clofarabine

(2R)'-5-Fluorotetrahydropyran Clofarabine

Cat. No.: B13446153
M. Wt: 437.78 g/mol
InChI Key: YNUCJEWTIBGQOS-FBTYYZOESA-N
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Description

(2R)'-5-Fluorotetrahydropyran Clofarabine is a synthetic purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). This compound is known for its ability to inhibit DNA synthesis, making it a potent anti-cancer agent .

Chemical Reactions Analysis

(2R)'-5-Fluorotetrahydropyran Clofarabine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R)'-5-Fluorotetrahydropyran Clofarabine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R)'-5-Fluorotetrahydropyran Clofarabine involves several key steps:

Comparison with Similar Compounds

(2R)‘-5-Fluorotetrahydropyran Clofarabine is often compared to other nucleoside analogs such as fludarabine and cladribine. While all three compounds inhibit DNA synthesis, (2R)’-5-Fluorotetrahydropyran Clofarabine is unique in its dual inhibition of DNA polymerase and ribonucleotide reductase. This dual mechanism makes it particularly effective in treating certain types of leukemia .

Similar Compounds

  • Fludarabine
  • Cladribine
  • Cytarabine

These compounds share structural similarities but differ in their specific mechanisms of action and clinical applications .

Properties

Molecular Formula

C15H18ClF2N5O6

Molecular Weight

437.78 g/mol

IUPAC Name

(2R,3R,4S,5S)-5-[[2-chloro-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C15H18ClF2N5O6/c16-15-21-11(20-13-6(17)9(26)4(1-24)28-13)8-12(22-15)23(3-19-8)14-7(18)10(27)5(2-25)29-14/h3-7,9-10,13-14,24-27H,1-2H2,(H,20,21,22)/t4-,5-,6+,7+,9-,10-,13+,14-/m1/s1

InChI Key

YNUCJEWTIBGQOS-FBTYYZOESA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)NC4C(C(C(O4)CO)O)F

Origin of Product

United States

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